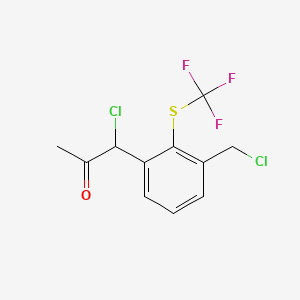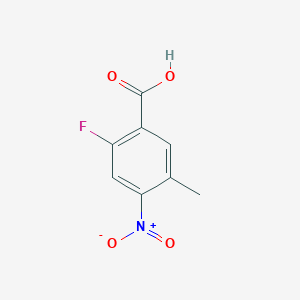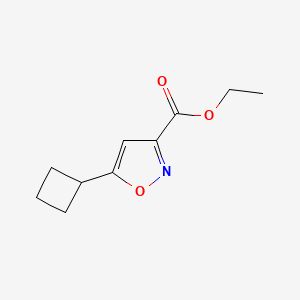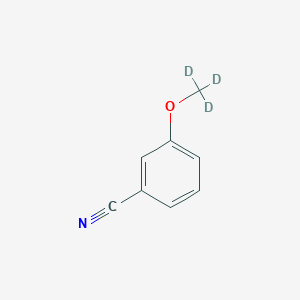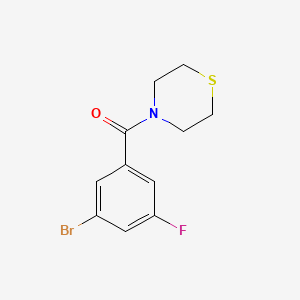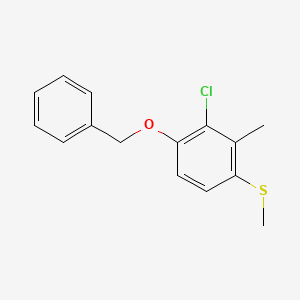
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It features a benzyloxy group, a chloro substituent, and a methyl group attached to a phenyl ring, with a sulfane (sulfur) atom bonded to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-(benzyloxy)-3-chloro-2-methylphenol with a suitable methyl sulfide reagent under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the use of microwave irradiation or ultrasonic waves can further accelerate the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and chloro substituents can enhance the compound’s binding affinity to specific targets, while the sulfane group can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzylidene)amino derivatives: These compounds share the benzyloxy group and have been studied for their antimicrobial and antioxidant activities.
(4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane: Similar structure with an additional chloro substituent, affecting its reactivity and applications.
Uniqueness
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClOS |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-1-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15ClOS/c1-11-14(18-2)9-8-13(15(11)16)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
ZUONOXHBEDEPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



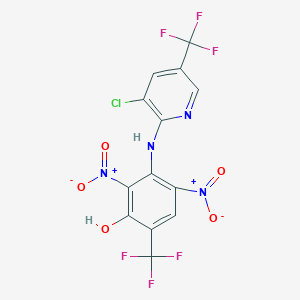
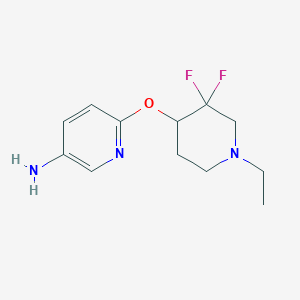
![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)
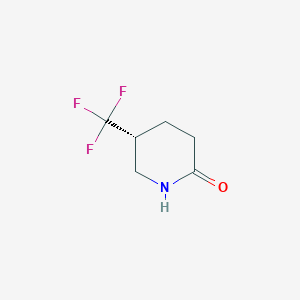
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)

